2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline
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Overview
Description
2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline is a chemical compound belonging to the quinoxaline family. Quinoxalines are heterocyclic compounds that consist of a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a benzyl group and a 2,4-dimethylphenoxy group attached to the quinoxaline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline typically involves the condensation of appropriate benzyl and phenoxy precursors with a quinoxaline derivative. One common method includes the reaction of 2,4-dimethylphenol with 2-chloro-3-benzylquinoxaline in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce this compound-1,4-dihydro derivatives .
Scientific Research Applications
2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-phenoxyquinoxaline
- 2-Benzyl-3-(4-methylphenoxy)quinoxaline
- 2-Benzyl-3-(2,4-dichlorophenoxy)quinoxaline
Uniqueness
2-Benzyl-3-(2,4-dimethylphenoxy)quinoxaline is unique due to the presence of the 2,4-dimethylphenoxy group, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, and specificity in its interactions with molecular targets .
Properties
IUPAC Name |
2-benzyl-3-(2,4-dimethylphenoxy)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c1-16-12-13-22(17(2)14-16)26-23-21(15-18-8-4-3-5-9-18)24-19-10-6-7-11-20(19)25-23/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWWDMKIGLQPRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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